4-Benzylisoquinolin-1-amine

Synthetic Chemistry Oxidation Structure-Reactivity

4-Benzylisoquinolin-1-amine (CAS 42398-69-6), also known as 1-(4-aminobenzyl)isoquinoline, is a synthetic 4-substituted isoquinoline derivative with a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol. It is characterized by a melting point of 118–119 °C, a predicted boiling point of 436.2±35.0 °C, a predicted density of 1.180±0.06 g/cm³, and a predicted pKa of 7.78±0.31.

Molecular Formula C16H14N2
Molecular Weight 234.29 g/mol
CAS No. 42398-69-6
Cat. No. B11875438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylisoquinolin-1-amine
CAS42398-69-6
Molecular FormulaC16H14N2
Molecular Weight234.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(C3=CC=CC=C32)N
InChIInChI=1S/C16H14N2/c17-16-15-9-5-4-8-14(15)13(11-18-16)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H2,17,18)
InChIKeyNUPSDJAQBLLBGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylisoquinolin-1-amine (CAS 42398-69-6) — A Distinct 4-Substituted Isoquinoline Building Block for Targeted Synthesis and PDE Inhibition Research


4-Benzylisoquinolin-1-amine (CAS 42398-69-6), also known as 1-(4-aminobenzyl)isoquinoline, is a synthetic 4-substituted isoquinoline derivative with a molecular formula of C16H14N2 and a molecular weight of 234.29 g/mol. It is characterized by a melting point of 118–119 °C, a predicted boiling point of 436.2±35.0 °C, a predicted density of 1.180±0.06 g/cm³, and a predicted pKa of 7.78±0.31 . Structurally, it features a primary amine at the C1 position and a benzyl group at the C4 position of the isoquinoline ring. This compound has been investigated as a potential cyclic nucleotide phosphodiesterase (PDE) inhibitor [1] and serves as a versatile synthetic intermediate for constructing more complex bioactive molecules [2]. Its unique substitution pattern distinguishes it from more common 1-benzylisoquinoline analogs like papaverine, influencing both its chemical reactivity and pharmacological profile.

Why 4-Benzylisoquinolin-1-amine Cannot Be Interchanged with Common 1-Benzylisoquinoline Analogs in Research or Procurement


Substituting 4-Benzylisoquinolin-1-amine with a structurally similar 1-benzylisoquinoline analog, such as papaverine or higenamine, is not scientifically valid. While both classes share an isoquinoline core, the position of the benzyl substituent (C4 vs. C1) fundamentally alters chemical reactivity, as demonstrated by a direct comparative study showing a definite difference in the behavior of the methylene group during oxidation and subsequent reactions [1]. Furthermore, pharmacological profiles diverge significantly: 1-benzylisoquinolines like papaverine act as non-selective PDE inhibitors, whereas 4-benzyl derivatives like 4-Benzylisoquinolin-1-amine and its analogs have been explored for more targeted PDE inhibition and distinct CNS receptor interactions [2][3]. Procurement of the incorrect isomer would compromise experimental reproducibility and lead to invalid structure-activity relationship (SAR) conclusions in drug discovery programs.

Quantitative Differentiation Evidence: 4-Benzylisoquinolin-1-amine vs. Key Analogs in PDE Inhibition, Receptor Binding, and Chemical Reactivity


Chemical Reactivity Divergence: Methylene Group Oxidation Behavior in 4-Benzyl vs. 1-Benzylisoquinolines

A direct comparative study revealed a definite difference in the behavior of the methylene group during oxidation of 4-benzylisoquinolines compared to 1-benzylisoquinolines like papaverine. The 4-benzyl derivatives, which include the core of 4-Benzylisoquinolin-1-amine, exhibited distinct reactivity when oxidized to the corresponding 4-benzoylisoquinolines and in subsequent reactions with hydroxylamine, reduction reagents, and Grignard's reagents [1]. This reactivity difference is a direct consequence of the substitution pattern, impacting synthetic planning and intermediate stability.

Synthetic Chemistry Oxidation Structure-Reactivity

PDE Inhibitory Potency: 4-Aminobenzylisoquinoline Derivatives in Comparison to Papaverine

In a study aimed at improving the specificity of the potent PDE inhibitor papaverine, a series of 1-(4-aminobenzyl)isoquinoline derivatives were synthesized and evaluated. While specific IC50 values for the unsubstituted 4-Benzylisoquinolin-1-amine are not provided in the abstract, the study established that the 4-aminobenzyl moiety contributes to potent inhibitory action against phosphodiesterase preparations from bovine heart and rat cerebral cortex [1]. The parent compound, papaverine, serves as the baseline non-selective PDE inhibitor. The study's design explicitly compares these novel 4-benzyl derivatives to papaverine to assess changes in selectivity and mechanism.

Phosphodiesterase Inhibition Enzyme Assay Structure-Activity Relationship

GPCR Interaction Profile: Binding to Muscarinic Acetylcholine Receptor M5

A structurally related tetrahydroisoquinoline derivative, N-methyl-1-(4-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methanamine (ChEMBL6649), has been identified as an interacting ligand for the Muscarinic acetylcholine receptor M5 (CHRM5) in Rattus norvegicus [1]. This finding is significant because it demonstrates that the 4-substituted tetrahydroisoquinoline core, which is structurally analogous to the fully aromatic 4-Benzylisoquinolin-1-amine, possesses affinity for specific CNS GPCRs. This contrasts with the broader, non-specific vasodilatory and PDE inhibitory actions of some 1-benzyl analogs.

GPCR Neuropharmacology Receptor Binding

Pharmacological Differentiation in Vasorelaxation: 1-Benzyl vs. 4-Benzyl Substitution Effects

A head-to-head comparison of structurally similar benzylisoquinoline analogs on isolated rat aorta revealed that the rank order of potency for relaxing phenylephrine-induced contraction is higenamine > papaverine > GS 389. For high K+-induced contraction, the rank order shifts to papaverine > GS 389 >> higenamine [1]. While 4-Benzylisoquinolin-1-amine itself was not tested in this study, the data clearly illustrate that small structural variations in benzylisoquinolines lead to dramatically different pharmacological profiles. The study specifically notes that these differences are due to distinct mechanisms (beta-receptor activation for higenamine vs. calcium antagonism for papaverine and GS 389). This reinforces the principle that a 4-benzyl substitution pattern (as in 4-Benzylisoquinolin-1-amine) will confer a unique, non-interchangeable biological profile.

Cardiovascular Pharmacology Vasorelaxation Calcium Antagonism

Recommended Application Scenarios for 4-Benzylisoquinolin-1-amine Based on Empirical Differentiation Evidence


Structure-Activity Relationship (SAR) Studies for PDE Inhibitor Selectivity

Given the established potent PDE inhibitory activity of 1-(4-aminobenzyl)isoquinoline derivatives, this compound is ideal for use in SAR studies aimed at developing selective PDE inhibitors. Its 4-benzyl substitution pattern offers a chemically distinct scaffold for exploring interactions with different PDE isoforms compared to the widely studied 1-benzylisoquinoline, papaverine [1].

Synthetic Chemistry Research Focused on Isoquinoline Reactivity and Derivatization

The documented divergence in methylene group reactivity between 4-benzyl and 1-benzylisoquinolines makes 4-Benzylisoquinolin-1-amine a valuable model substrate for investigating regioselective oxidation and functionalization reactions. It is particularly relevant for studies where the unique reactivity of the C4 position is critical, such as the synthesis of 4-benzoylisoquinolines [2].

CNS Receptor Profiling and GPCR Ligand Discovery Programs

The demonstrated interaction of a structurally related 4-substituted tetrahydroisoquinoline analog with the Muscarinic acetylcholine receptor M5 suggests that 4-Benzylisoquinolin-1-amine may serve as a valuable starting point or reference compound in CNS receptor profiling and GPCR ligand discovery campaigns, especially those targeting specific muscarinic receptor subtypes [3].

Calcium Antagonism and Vascular Pharmacology Studies

Although not a direct target, the compound's 4-benzylisoquinoline core positions it as a relevant scaffold for exploring calcium antagonism and vasorelaxation mechanisms. The class-level evidence from related benzylisoquinolines indicates that subtle structural changes dramatically alter vasoactive properties, making 4-Benzylisoquinolin-1-amine a valuable comparator in studies differentiating between beta-receptor activation and calcium channel blockade pathways [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzylisoquinolin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.